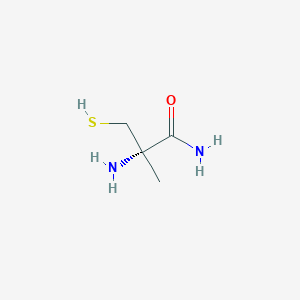
2-Methyl-d-cysteinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-d-cysteinamide is an organic compound belonging to the class of alpha amino acid amides It is a derivative of cysteine, an amino acid containing a thiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-d-cysteinamide typically involves the reaction of 2-methylcysteine with an appropriate amide-forming reagent. One common method is the reaction of 2-methylcysteine with an acid chloride or anhydride in the presence of a base such as pyridine or sodium hydroxide. The reaction is usually carried out at room temperature and provides high yields .
Industrial Production Methods
Industrial production of this compound can involve biotechnological processes. For example, cells of microorganisms with stereoselective hydrolysis activity can be used to produce optically active 2-alkylcysteine derivatives, including this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-d-cysteinamide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The amide group can be reduced to form amines.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Alkyl halides or other electrophiles.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Alkylated cysteinamide derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-d-cysteinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential inhibitor of certain enzymes.
Medicine: Investigated for its potential therapeutic effects, including its ability to modulate melanin synthesis and its antioxidant properties
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-d-cysteinamide involves its interaction with molecular targets such as enzymes. For example, it can inhibit tyrosinase-mediated dopachrome formation by chelating copper at the active site of the enzyme. This dual mechanism allows it to modulate melanin synthesis effectively .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Cysteinamide: Another derivative of cysteine with similar properties.
N-Acetyl L-Cysteinamide: A derivative with an acetyl group, known for its antioxidant properties.
Cysteamine: A simpler thiol compound with similar biological activities.
Uniqueness
2-Methyl-d-cysteinamide is unique due to its specific structural features, such as the presence of a methyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .
Eigenschaften
CAS-Nummer |
872851-77-9 |
|---|---|
Molekularformel |
C4H10N2OS |
Molekulargewicht |
134.20 g/mol |
IUPAC-Name |
(2S)-2-amino-2-methyl-3-sulfanylpropanamide |
InChI |
InChI=1S/C4H10N2OS/c1-4(6,2-8)3(5)7/h8H,2,6H2,1H3,(H2,5,7)/t4-/m1/s1 |
InChI-Schlüssel |
QBHGMYNKZZRYOI-SCSAIBSYSA-N |
Isomerische SMILES |
C[C@@](CS)(C(=O)N)N |
Kanonische SMILES |
CC(CS)(C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,1'-Biphenyl]-4-sulfonamide, 4'-fluoro-N-(4-hydroxybutyl)-](/img/structure/B12600892.png)
silane](/img/structure/B12600896.png)

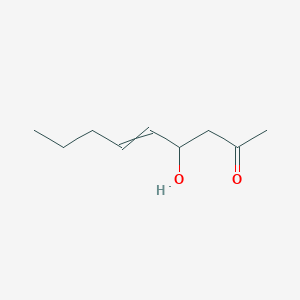
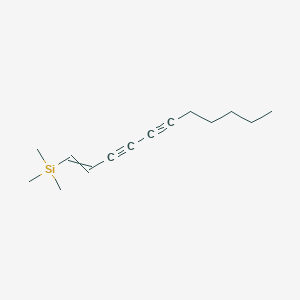
![(4-{2-Amino-3-[bis(2-aminoethyl)amino]propyl}phenoxy)acetic acid](/img/structure/B12600925.png)

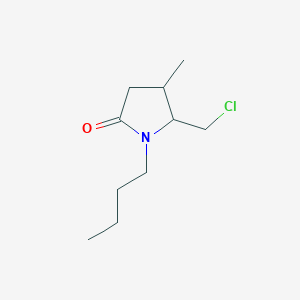
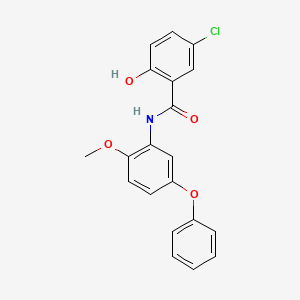
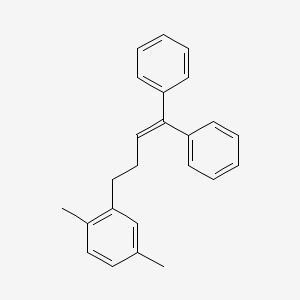
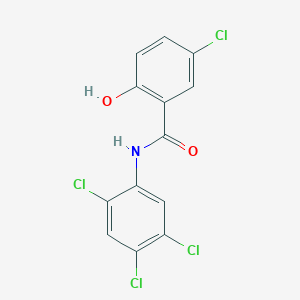


![N-(2-(6-Methoxy-2-phenylimidazo[1,2-a]pyridin-3-yl)ethyl)acetamide](/img/structure/B12600959.png)
